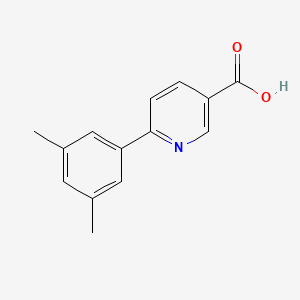

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)13-4-3-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZUAFRXTFKTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687080 | |

| Record name | 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-15-2 | |

| Record name | 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of potassium organotrifluoroborate salts and palladium catalysts .

Chemical Reactions Analysis

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid has been investigated for its potential therapeutic properties. Research indicates that derivatives of pyridine compounds often exhibit biological activity, including anti-inflammatory and analgesic effects. The structural similarity to other known pharmacophores suggests its potential as a lead compound in drug design.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including those used in agrochemicals and pharmaceuticals. Its functional groups allow for various chemical reactions such as esterification and amination.

Material Science

In material science, pyridine derivatives are explored for their role in creating advanced materials. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyridine derivatives. The research demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in treating inflammatory diseases .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry context, researchers successfully synthesized a series of novel derivatives from this compound. These derivatives were tested for their efficacy against various cancer cell lines, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring and pyridine backbone significantly influence physicochemical properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid | 3,5-dimethyl (phenyl) | C₁₄H₁₃NO₂ | 227.27 | 1261911-15-2 | Electron-donating methyl groups |

| 6-(3-Ethylphenyl)pyridine-3-carboxylic acid | 3-ethyl (phenyl) | C₁₄H₁₃NO₂ | 227.27 | 2171909-76-3 | Larger alkyl group; increased lipophilicity |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl (anilide) | C₁₉H₁₇NO₂ | 291.34 | Not provided | PET inhibitor (IC₅₀ ~10 µM) |

| 6-Amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | 2,3,5-trichloro (phenyl) | C₁₃H₁₀Cl₃N₃O | 330.60 | Not provided | Electron-withdrawing Cl substituents |

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in trichlorophenyl derivatives) enhance charge distribution, favoring interactions with biological targets like enzymes or receptors . In contrast, the dimethylphenyl group in the target compound provides electron-donating effects, which may reduce oxidative stability but improve solubility in polar solvents.

Protein-Ligand Interactions

- 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid (PDB ligand) binds to the CD11A I-domain via hydrogen bonding and hydrophobic interactions with dichlorophenyl and cyanophenyl groups . This highlights the importance of halogen substituents in mediating strong target affinity, a feature absent in the dimethylphenyl analog.

Metabolic Stability

- 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid (CAS: 788777-50-4) features a saturated ring, enhancing metabolic stability compared to aromatic pyridines. However, its reduced planarity may limit target engagement in certain applications .

Biological Activity

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group. This unique structure may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Anti-Diabetic Properties :

- Mechanism of Action :

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various pyridine derivatives and assessed their antimicrobial properties using the broth dilution method. Among the tested compounds, this compound exhibited notable activity against S. aureus, demonstrating an IC50 value significantly lower than many analogs .

Case Study 2: Anti-Diabetic Activity

Another investigation focused on the anti-diabetic potential of pyridine derivatives. The study found that specific modifications to the carboxylic acid structure enhanced inhibition of α-amylase, with some derivatives showing IC50 values in the low micromolar range compared to acarbose .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.